Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
“Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is an organic compound . It has a molecular formula of C14H23NO3 and an average mass of 253.337 Da .
Synthesis Analysis
The synthesis of “Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” can be achieved from "tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate" . Another method involves using “4‑氧基哌啶‑1‑羧酸叔丁酯” as a raw material to first prepare “4‑甲烯基哌啶‑1‑羧酸叔丁酯”, which then reacts with “三氯乙酰氯” to yield the product .Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is complex, with a spirocyclic core .Physical And Chemical Properties Analysis
“Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” has a molecular formula of C14H23NO3 and an average mass of 253.337 Da . Other physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Synthesis of RET Kinase Inhibitors
- Summary of the Application : “Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is used as a reagent in the synthesis of RET kinase inhibitors . RET kinase is a protein that has been implicated in several types of cancer, and inhibitors can potentially be used in cancer treatment.
Preparation of CDK4/6 Inhibitors
- Summary of the Application : This compound is also used in the preparation of CDK4/6 inhibitors . CDK4/6 are proteins involved in cell cycle regulation, and their inhibitors are used in the treatment of certain types of cancer.
Preparation of Diaminopyrimidines as EGFR Inhibitors
- Summary of the Application : “Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors . EGFR inhibitors are used in the treatment of various cancers.
Synthesis of Diaminopyrimidines as EGFR Inhibitors
properties
IUPAC Name |
tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-6-4-14(5-7-15)8-11(9-14)10-16/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRRHIDBADVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725597 |
Source
|
Record name | tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
CAS RN |
1346556-73-7 |
Source
|
Record name | tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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